molecular formula C10H22O2 B1670011 1,10-Decanediol CAS No. 112-47-0

1,10-Decanediol

Cat. No.: B1670011
CAS No.: 112-47-0
M. Wt: 174.28 g/mol
InChI Key: FOTKYAAJKYLFFN-UHFFFAOYSA-N
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Description

1,10-Decanediol, also known as decamethylene glycol, is a diol with the chemical formula C₁₀H₂₂O₂. It consists of a ten-carbon aliphatic chain with hydroxyl groups (-OH) attached to the first and tenth carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications .

Mechanism of Action

Target of Action

1,10-Decanediol is a chemical compound with the formula C10H22O2 . It is used as an intermediate in the production of polyesters . .

Mode of Action

It is known to be used in the production of polyesters , suggesting that it may interact with certain enzymes or catalysts involved in polymerization reactions.

Biochemical Pathways

It is known to be involved in the synthesis of polyesters , which are large molecules made by forming ester linkages between smaller monomers. This process could potentially involve various biochemical pathways related to esterification and polymerization.

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility , which could impact its absorption and distribution in the body.

Result of Action

As an intermediate in the production of polyesters , it contributes to the formation of these large molecules, which have numerous applications in various industries, including textiles, packaging, and biomedical devices.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low water solubility could affect its stability and efficacy in aqueous environments. Additionally, factors such as temperature and pH could potentially influence its reactivity and interaction with other molecules.

Biochemical Analysis

Biochemical Properties

1,10-Decanediol plays a role in biochemical reactions primarily as a substrate or intermediate in the synthesis of other compounds. It interacts with various enzymes, such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl groups of this compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites . Additionally, this compound can impact cell proliferation and differentiation, making it a valuable tool for studying cellular responses to environmental changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can be toxic or cause adverse effects . Studies have shown that there are threshold effects, where the biological activity of this compound changes significantly with increasing concentration. These findings are important for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which catalyze the conversion of the compound into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are important for understanding how the compound reaches its target sites and exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Decanediol can be synthesized through several methods. One common method involves the hydrogenation of sebacic acid, a naturally occurring dicarboxylic acid derived from castor oil. The hydrogenation process converts sebacic acid into this compound .

Another method involves the esterification of sebacic acid with decanediol in the presence of a titanate catalyst. The reaction is carried out at temperatures ranging from 130 to 180 degrees Celsius under vacuum conditions for 5 to 30 hours. The resulting decanediol sebacate wax ester is then subjected to hydrogenation to produce crude this compound, which is further purified through high-vacuum distillation .

Industrial Production Methods

Industrial production of this compound typically follows the hydrogenation route due to its efficiency and high yield. The process involves the use of hydrogenation catalysts and high-pressure hydrogen gas to convert sebacic acid into this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,10-Decanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,10-Decanediol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

1,10-Decanediol can be compared with other similar diols such as 1,6-hexanediol, 1,8-octanediol, and 1,12-dodecanediol. These compounds share similar chemical properties but differ in the length of their carbon chains. The unique ten-carbon chain of this compound provides it with distinct physical and chemical properties, making it suitable for specific applications where other diols may not be as effective .

List of Similar Compounds

  • 1,6-Hexanediol
  • 1,8-Octanediol
  • 1,9-Nonanediol
  • 1,12-Dodecanediol
  • 1,14-Tetradecanediol
  • 1,16-Hexadecanediol

Properties

IUPAC Name

decane-1,10-diol
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InChI

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKYAAJKYLFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30444-76-9, 31762-66-0
Record name 1,10-Decanediol, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(decamethylene oxide)
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DSSTOX Substance ID

DTXSID3059420
Record name 1,10-Decanediol
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Molecular Weight

174.28 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Record name Decamethylene glycol
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CAS No.

112-47-0
Record name 1,10-Decanediol
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Record name Decamethylene glycol
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Record name 1,10-Decanediol
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Record name 1,10-Decanediol
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Record name 1,10-Decanediol
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Record name Decane-1,10-diol
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Record name 1,10-DECANEDIOL
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Synthesis routes and methods

Procedure details

In step 2 a di-aldehyde molecule is formed in solution by reacting sebacic acid with thionyl chloride or sulfur oxychloride (SOCl2) to form Sebacoyl chloride. The resultant Sebacoyl chloride is reacted with LiAl[t-OButyl]3H and diglyme to yield 1,10-decanediol as shown below:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,10-Decanediol?

A1: The molecular formula of this compound is C10H22O2, and its molecular weight is 174.28 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several research papers utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, one study employed 1H-NMR, 13C-NMR, and FTIR spectroscopy to confirm the successful synthesis of fluorinated polyurethanes incorporating this compound []. Another study utilized 1H-NMR and GC-MS to monitor the hydrodeoxygenation process of furoin, an intermediate in the synthesis of this compound diacetate and 1-decanol acetate from furfural [].

Q3: How does the incorporation of this compound affect the properties of polyurethane elastomers?

A3: Studies show that this compound, when used as a chain extender in polyurethane synthesis, can influence the elastomer's modulus and hardness. For example, copolyether macrodiols incorporating this compound yielded polyurethanes with varying modulus and hardness compared to those based on homopolyethers [].

Q4: What is the impact of this compound on the thermal properties of polymers?

A4: The presence of this compound can influence the thermal properties of polymers, as observed in the synthesis of poly(alkylene carbonate) macrodiols []. The specific impact on properties like glass transition temperature and melting point depends on the overall polymer composition and structure.

Q5: Can this compound be used to modify the properties of alucone thin films?

A5: Yes, research demonstrates that using this compound as an organic precursor in Molecular Layer Deposition (MLD) of alucone thin films can significantly enhance their mechanical properties, leading to increased stretchability and a transition from brittle to ductile behavior [].

Q6: What role does this compound play in the synthesis of bio-degradable aromatic-aliphatic oligoesters?

A6: this compound serves as a monomer, reacting with dimethyl isophthalate in the presence of Candida antarctica lipase B to produce bio-degradable aromatic-aliphatic oligoesters. This enzymatic synthesis offers a milder and potentially more sustainable route compared to traditional methods using metal catalysts [].

Q7: Can this compound be used to control molecular weight in polymer synthesis?

A7: Yes, in the synthesis of auto-catalyzed poly(ortho ester)s, incorporating n-decanol, derived from this compound, effectively controls the polymer's molecular weight by acting as a chain stopper during polymerization [].

Q8: How does this compound contribute to the development of biocompatible polymers for drug delivery?

A8: Research explores the use of this compound in synthesizing polyesters containing cholic acid, a bile acid. These polymers, synthesized through a two-step enzymatic process, exhibit promising properties for drug delivery applications due to their biocompatibility and potential biodegradability [].

Q9: Can this compound be used to create materials for treating fungal infections?

A9: A study investigated the use of biodegradable microparticles made from a polymer synthesized from this compound and fumaric acid for delivering the antifungal drug voriconazole. These microparticles demonstrated promising results in a murine model of cutaneous aspergillosis, promoting wound healing and potentially acting as an effective local drug delivery system [].

Q10: What is the role of this compound in synthesizing insect sex attractants?

A10: this compound serves as a starting material in various synthetic routes to produce insect sex attractants, including the spruce budworm's sex attractant, trans-11-tetradecenal. Its symmetrical structure and availability make it a valuable precursor in these syntheses [, ].

Q11: Can this compound be used in the development of thermal energy storage materials?

A11: Research suggests that the binary system of this compound and 1,12-Dodecanediol exhibits potential as a thermal energy storage material. This is attributed to the eutectic mixture formed in the binary system, characterized by a relatively low phase transition temperature and high phase transition enthalpy [].

Q12: What is known about the biodegradability of copolycarbonates containing this compound?

A12: Studies investigating the environmental and enzymatic degradability of copolycarbonates incorporating this compound alongside other diols and oligo(ethylene glycol)s revealed that biodegradability increases with the length of methylene groups in the alkylene diols or oxyethylene groups in the oligo(ethylene glycol)s [].

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